ITR2 protein, S cerevisiae
Description
Overview of Inositol (B14025) Metabolism in Yeast
In Saccharomyces cerevisiae, myo-inositol is a cornerstone of cellular metabolism, obtainable through two primary routes: de novo synthesis from glucose-6-phosphate and uptake from the extracellular environment. pathbank.orgasm.orgucl.ac.uk The biosynthetic pathway is initiated by the enzyme myo-inositol-1-phosphate synthase, encoded by the INO1 gene, which converts glucose-6-phosphate to myo-inositol-1-phosphate. ucl.ac.uknih.govnih.gov This is subsequently dephosphorylated to yield free myo-inositol.
Once available within the cell, myo-inositol serves as a precursor for a diverse array of essential molecules. ucl.ac.uk It is a fundamental building block for the synthesis of phosphoinositides, including phosphatidylinositol (PI), which is a major component of cellular membranes. asm.orgmolbiolcell.org Furthermore, PI can be phosphorylated to generate various polyphosphoinositides. These molecules, along with inositol phosphates (IPs) and inositol pyrophosphates (IPPs) like IP6 and 1,5-IP8, function as critical second messengers in numerous signal transduction pathways. pathbank.orgmdpi.comelifesciences.orgbiorxiv.org These signaling cascades regulate a wide spectrum of cellular activities, from gene expression and cell cycle progression to stress responses. mdpi.comresearchgate.net The metabolism of inositol is, therefore, a highly regulated network, finely tuned to the metabolic status and environmental conditions of the cell. ucl.ac.ukmolbiolcell.org
Significance of Myo-Inositol Transport for Cellular Homeostasis
The transport of myo-inositol across the plasma membrane is a critical process for maintaining cellular homeostasis in S. cerevisiae. This is particularly true when the endogenous synthesis of inositol is insufficient to meet the cell's demands. asm.orgnih.govasm.org The ability to scavenge inositol from the environment ensures a steady supply for the synthesis of essential structural and signaling molecules.
The primary role of imported inositol is its incorporation into phospholipids (B1166683), which are indispensable for the structural integrity and functionality of cellular membranes. asm.orgmolbiolcell.org Beyond its structural role, the transport of inositol is vital for replenishing the precursors of signaling molecules that govern key cellular decisions. The uptake of myo-inositol is an active process, requiring metabolic energy to accumulate the molecule against a concentration gradient. nih.govasm.orgnih.gov The regulation of inositol transport activity is complex, influenced by the growth phase of the cell and the concentration of inositol in the surrounding medium. nih.govnih.govmolbiolcell.org This tight control ensures that the intracellular levels of inositol and its derivatives are maintained within an optimal range for proper cellular function.
Introduction to the Saccharomyces cerevisiae Inositol Transporter Family
Saccharomyces cerevisiae possesses a dedicated family of proteins to mediate the uptake of myo-inositol from the environment. This family primarily consists of two transporters: Itr1p and Itr2p. nih.govnih.gov These proteins are encoded by the paralogous genes ITR1 and ITR2, which are believed to have arisen from a whole-genome duplication event. yeastgenome.org
Both Itr1p and Itr2p are integral membrane proteins that belong to the sugar transporter superfamily, each predicted to have 12 membrane-spanning domains. nih.gov Despite their structural similarities, they exhibit distinct functional characteristics and regulatory patterns. Itr1p is considered the major, high-affinity myo-inositol transporter, while Itr2p functions as a minor, low-affinity transporter. nih.govnih.gov Their expression is also differentially regulated; the transcription of ITR1 is repressed in the presence of inositol and choline (B1196258), whereas ITR2 is expressed constitutively. nih.gov Both transporters are localized to the plasma membrane, where they facilitate the entry of myo-inositol into the cell. nih.gov The presence of this small family of transporters with distinct properties allows the yeast cell to efficiently acquire inositol across a range of environmental concentrations.
| Feature | Itr1p | Itr2p |
| Gene | ITR1 | ITR2 |
| Function | Major, high-affinity myo-inositol transporter | Minor, low-affinity myo-inositol transporter |
| Expression Regulation | Repressed by inositol and choline | Constitutive |
| Localization | Plasma membrane | Plasma membrane |
| Paralog | Itr2p | Itr1p |
Properties
CAS No. |
138415-21-1 |
|---|---|
Molecular Formula |
C3H3F2Cl3 |
Synonyms |
ITR2 protein, S cerevisiae |
Origin of Product |
United States |
The Itr2 Gene and Transcriptional Dynamics
Genomic Locus and Transcript Characterization
The ITR2 gene, also known as YOL103W, is a verified open reading frame (ORF) located on Chromosome XV of the Saccharomyces cerevisiae S288C reference genome. yeastgenome.orguniprot.org It is the paralog of ITR1, suggesting they arose from a whole genome duplication event. yeastgenome.orgyeastgenome.org The ITR2 gene contains an open reading frame that encodes a protein of 609 to 612 amino acids. nih.govuniprot.org The resulting ITR2 protein is a myo-inositol transporter with a calculated molecular weight of approximately 66.7 to 67.0 kDa. nih.govyeastgenome.org Hydropathy analysis predicts that the ITR2 protein is hydrophobic and features 12 putative membrane-spanning regions, a characteristic structure for members of the sugar transporter superfamily. nih.gov
Table 1: Genomic and Protein Characteristics of ITR2
| Characteristic | Value | Source |
|---|---|---|
| Standard Name | ITR2 | yeastgenome.org |
| Systematic Name | YOL103W | yeastgenome.orguniprot.org |
| Genomic Locus | Chromosome XV | uniprot.org |
| Feature Type | ORF, Verified | yeastgenome.org |
| Protein Length | 609 amino acids | uniprot.org |
| Molecular Weight | ~66.7 kDa | yeastgenome.orguniprot.org |
| Putative Structure | 12 membrane-spanning regions | nih.gov |
Comparison of ITR2 and ITR1 Gene Expression Profiles
The expression profiles of ITR2 and ITR1 are significantly different, establishing their distinct roles in inositol (B14025) transport. Research has consistently shown that ITR1 encodes the major inositol transporter in yeast cells, while ITR2 encodes a minor transporter. nih.govnih.gov This difference is reflected at the transcript level, where Northern blot analysis revealed that ITR1 mRNA is much more abundant than ITR2 mRNA in cells grown in standard minimal medium. nih.gov Consequently, the ITR1 protein is the primary contributor to inositol uptake under these conditions, and mutations in the ITR1 gene can almost completely eliminate this transport. nih.govcore.ac.uk The itr2 null mutant, in contrast, is viable and shows only a modest defect in inositol transport. yeastgenome.orgcore.ac.uk
Table 2: Comparison of ITR1 and ITR2 Expression
| Feature | ITR1 | ITR2 | Source |
|---|---|---|---|
| Role in Transport | Major Transporter | Minor Transporter | nih.govnih.gov |
| mRNA Abundance | High | Low | nih.gov |
| Expression Pattern | Regulated | Constitutive | wikigenes.orgnih.gov |
Constitutive Transcriptional Regulation of ITR2
The most striking difference between the two inositol transporter genes lies in their transcriptional regulation. Unlike ITR1, the expression of the ITR2 gene is constitutive. yeastgenome.orgnih.gov Studies measuring steady-state mRNA levels and reporter gene activities under various growth conditions have demonstrated that the transcription of ITR2 remains relatively constant, irrespective of the availability of key metabolic precursors in the growth medium. nih.gov
A key aspect of ITR1's regulation is its repression in the presence of myo-inositol and choline (B1196258). wikigenes.orgnih.gov This allows the cell to downregulate the synthesis of the major inositol transporter when sufficient inositol is available. In stark contrast, the transcription of ITR2 is not subject to this repression. nih.gov Its expression level remains unaffected by the addition of inositol and choline to the culture medium, a defining feature of its constitutive nature. wikigenes.orgnih.gov
The transcriptional regulation of ITR1 is intricately linked to the regulatory pathway governing phospholipid biosynthesis. nih.gov Its expression is controlled by the action of the positive regulatory factors Ino2p and Ino4p, which are basic helix-loop-helix proteins that form a heterodimer and activate transcription. nih.govtandfonline.com Repression of ITR1 in the presence of inositol requires the negative regulatory factor Opi1p. yeastgenome.orgnih.gov The constitutive expression of ITR2 indicates that it operates independently of this well-characterized regulatory circuit. psu.edunih.gov Its transcription is not controlled by the Ino2p, Ino4p, and Opi1p regulatory cascade that governs the expression of ITR1 and other coordinately regulated genes involved in phospholipid synthesis. psu.edunih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| myo-inositol |
Itr2 Protein Structure and Membrane Integration
Primary Sequence Features and Motif Analysis
The Itr2 protein is a polypeptide chain composed of 609 amino acids. uniprot.orgyeastgenome.org As a myo-inositol transporter, its sequence contains specific motifs that are conserved among sugar porters within the Major Facilitator Superfamily, which are crucial for its structure and function. One of the most well-characterized motifs in MFS sugar porters, often described as the MFS signature motif, is located in the cytoplasmic loop between transmembrane helices 2 and 3. nih.gov Analysis of the Itr2 sequence reveals a variant of this motif.
Furthermore, charged residues that form inter-bundle salt bridges, which are critical for the conformational changes required for transport, are highly conserved in sugar porters. acs.org These signature motifs are essential for the alternating access mechanism of transport, a hallmark of the MFS. Additionally, the N-terminus of the Itr2 protein has been identified as a site for post-translational modification, specifically phosphorylation at positions Threonine 34, Serine 37, Serine 38, and Threonine 39. udel.edu
Table 1: Primary Sequence Features of Itr2 Protein
| Feature | Description | Reference |
|---|---|---|
| Amino Acid Count | 609 | uniprot.orgyeastgenome.org |
| Molecular Weight (Da) | 66,715.8 | yeastgenome.org |
| Isoelectric Point (pI) | 8.39 | yeastgenome.org |
| Known Post-Translational Modifications | Phosphorylation at T34, S37, S38, T39 | udel.edu |
Predicted Transmembrane Helices and Membrane Topology
The Itr2 protein is predicted to have a topology that is archetypal of the Major Facilitator Superfamily, consisting of 12 transmembrane helices (TMHs). uniprot.orgnih.gov These helices are organized into two distinct domains, an N-terminal domain (TMH1-6) and a C-terminal domain (TMH7-12). nih.gov The two domains are connected by a relatively long and flexible cytoplasmic loop situated between TMH6 and TMH7.
This structural arrangement, with both the N-terminus and C-terminus located in the cytoplasm, is a defining feature of MFS transporters with 12 helices. acs.org This topology creates a central substrate-binding cavity between the two six-helix bundles. The transport of myo-inositol is accomplished through a rocker-switch-like conformational change, where the transporter alternates between outward-facing and inward-facing states, exposing the substrate-binding site to either side of the plasma membrane. acs.org
Table 2: Predicted Transmembrane Topology of Itr2 Protein
| Segment | Predicted Position | Location |
|---|---|---|
| N-terminus | 1-104 | Cytoplasmic |
| TMH 1 | 105-125 | Transmembrane |
| Loop 1 | 126-133 | Extracellular |
| TMH 2 | 134-154 | Transmembrane |
| Loop 2 | 155-170 | Cytoplasmic |
| TMH 3 | 171-191 | Transmembrane |
| Loop 3 | 192-195 | Extracellular |
| TMH 4 | 196-216 | Transmembrane |
| Loop 4 | 217-224 | Cytoplasmic |
| TMH 5 | 225-245 | Transmembrane |
| Loop 5 | 246-253 | Extracellular |
| TMH 6 | 254-274 | Transmembrane |
| Central Loop | 275-342 | Cytoplasmic |
| TMH 7 | 343-363 | Transmembrane |
| Loop 7 | 364-374 | Extracellular |
| TMH 8 | 375-395 | Transmembrane |
| Loop 8 | 396-411 | Cytoplasmic |
| TMH 9 | 412-432 | Transmembrane |
| Loop 9 | 433-437 | Extracellular |
| TMH 10 | 438-458 | Transmembrane |
| Loop 10 | 459-467 | Cytoplasmic |
| TMH 11 | 468-488 | Transmembrane |
| Loop 11 | 489-503 | Extracellular |
| TMH 12 | 504-524 | Transmembrane |
| C-terminus | 525-609 | Cytoplasmic |
Data sourced from UniProt predictions for entry P30606. uniprot.org
Classification within the Major Facilitator Superfamily (MFS)
The Itr2 protein is classified within the Major Facilitator Superfamily (MFS), one of the largest and most widespread families of membrane transport proteins. uniprot.orgnih.gov MFS transporters are found across all kingdoms of life and are responsible for the transport of a diverse array of substrates, including sugars, amino acids, drugs, and ions. nih.gov They function as secondary carriers, utilizing electrochemical gradients to drive substrate translocation in the form of uniporters, symporters, or antiporters. nih.gov
Itr2 functions as a myo-inositol:proton symporter, a transport mechanism characteristic of many MFS members. uniprot.org Within the Transporter Classification Database (TCDB), Itr2 is assigned the identifier 2.A.1.1.104. This classification places it in the Sugar Porter (SP) Family (2.A.1.1), which is a part of the larger MFS. uniprot.orgnih.gov This precise classification underscores its evolutionary relationship to other sugar transporters and provides a framework for understanding its structure-function relationship based on well-studied MFS archetypes.
Table 3: Classification of Itr2 Protein
| Classification System | Identifier | Description |
|---|---|---|
| Superfamily | MFS | Major Facilitator Superfamily |
| TCDB Family | 2.A.1.1 | The Sugar Porter (SP) Family |
| TCDB Substrate | 2.A.1.1.104 | Myo-inositol/H+ symporter |
Itr2 Protein Function and Transport Mechanism
Myo-Inositol Transporter Activity
The ITR2 protein, encoded by the ITR2 gene (also known as YOL103W), is an integral plasma membrane protein that facilitates the transport of myo-inositol into the yeast cell. yeastgenome.orguniprot.org It belongs to the sugar transporter superfamily and functions as a myo-inositol transporter. yeastgenome.org While S. cerevisiae can synthesize its own myo-inositol, it also relies on transporters to scavenge this vital nutrient from the environment. The yeast possesses two distinct myo-inositol transporters, Itr1p and Itr2p. nih.gov Both Itr1p and Itr2p, when fused with green fluorescent protein (GFP), have been shown to localize to the plasma membrane, which is consistent with their function as transporters of extracellular substrates. nih.gov
The expression of the ITR2 gene is constitutive, meaning it is expressed at a relatively constant low level, unlike ITR1, which is repressed by the presence of inositol (B14025) and choline (B1196258). nih.govnih.gov This constitutive expression suggests that ITR2 may play a role in maintaining a basal level of myo-inositol transport regardless of external concentrations. While the deletion of ITR2 alone does not cause a loss of viability, a double mutant lacking both ITR1 and ITR2 exhibits a synthetic growth defect, highlighting the importance of myo-inositol transport for the cell. yeastgenome.orgyeastgenome.org
Kinetic Characteristics as a Minor Transporter
ITR2 is characterized as a minor, low-affinity transporter for myo-inositol compared to its paralog, ITR1, which is the major, high-affinity transporter. nih.govnih.gov This distinction is based on their different affinities for the myo-inositol substrate, which is reflected in their kinetic parameters.
Low-affinity transporters typically have a higher Michaelis constant (Km), indicating that a higher concentration of the substrate is required to achieve half-maximal transport velocity. While specific Km values for ITR2 are not detailed in the provided search results, its classification as a "low affinity" transporter in contrast to the "high affinity" Itr1p implies a significantly higher Km value. nih.gov This difference in affinity dictates their roles under varying environmental conditions. ITR1 is more efficient at scavenging myo-inositol when it is scarce, whereas ITR2 contributes to transport when myo-inositol is more abundant.
The abundance of the ITR2 protein within the cell is also relatively low, with approximately 1,643 molecules per cell, further supporting its role as a minor transporter. yeastgenome.org
Table 1: Comparison of Myo-Inositol Transporters in S. cerevisiae
| Feature | ITR2 Protein | ITR1 Protein |
|---|---|---|
| Affinity for Myo-Inositol | Low | High |
| Role | Minor Transporter | Major Transporter |
| Gene Expression | Constitutive | Repressed by inositol |
Proton Symporter Activity
The transport of myo-inositol by ITR2 is an active process that couples the movement of the substrate to the electrochemical gradient of protons across the plasma membrane. ITR2 functions as a myo-inositol:proton symporter. uniprot.org This mechanism involves the simultaneous transport of a proton (H+) along with a myo-inositol molecule into the cell.
The energy for this transport is derived from the proton-motive force established by plasma membrane H+-ATPases, which pump protons out of the cell. The resulting electrochemical gradient, with a higher concentration of protons outside the cell, drives the uptake of myo-inositol against its concentration gradient. nih.gov This symport mechanism is a common strategy used by yeast for the uptake of various sugars and other nutrients. nih.gov The catalytic activity can be summarized as: myo-inositol(out) + H+(out) = myo-inositol(in) + H+(in). uniprot.org
Specificity for Myo-Inositol Substrate
ITR2 exhibits a high degree of specificity for its substrate, myo-inositol. Myo-inositol is one of nine stereoisomers of inositol, and transport systems often display selectivity for one particular isomer. While detailed studies on the range of substrates transported by ITR2 are limited, its designation as a myo-inositol transporter implies a primary function in the uptake of this specific isomer over others, such as D-chiro-inositol. uniprot.org The ability of related transporters to distinguish between closely related isomers like myo-inositol and its epimers underscores the precise structural recognition required for binding and transport.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Myo-Inositol |
| Choline |
| D-chiro-inositol |
Regulation of Itr2 Protein Activity and Stability
Post-Translational Control Mechanisms
Post-translational modifications (PTMs) are critical for modulating the function of many proteins. However, detailed experimental evidence for specific PTMs on the Itr2 protein is limited in currently available literature and databases.
Identified Phosphorylation Sites
As of the latest database surveys, there are no experimentally verified phosphorylation sites for the Itr2 protein (systematic name: YOL103W) curated in major yeast phosphoproteomic databases such as PhosphoGRID. While large-scale phosphoproteome analyses have been conducted in S. cerevisiae, specific phosphorylation events on Itr2 have not been reported.
Identified Glycosylation Sites (N-linked)
N-linked glycosylation is a common modification for membrane proteins that traverse the secretory pathway, affecting their folding, stability, and trafficking. Despite this, specific N-linked glycosylation sites on the Itr2 protein have not been experimentally identified or annotated in comprehensive protein databases like UniProt.
| Modification Type | Identified Sites on Itr2p | Status |
|---|---|---|
| Phosphorylation | None | No experimentally verified sites reported. |
| N-linked Glycosylation | None | No experimentally verified sites reported. |
Role of Ubiquitination in Protein Turnover (if applicable, in contrast to ITR1)
Ubiquitination is a key signaling mechanism that often targets plasma membrane transporters for endocytosis and subsequent degradation in the vacuole. This process is a well-established regulatory feature for many yeast permeases.
The paralog of Itr2, the high-affinity myo-inositol transporter Itr1, is known to be regulated by ubiquitin-dependent degradation. In response to stimuli such as the presence of its substrate (inositol) or the transition into the stationary phase of growth, Itr1 is targeted for endocytosis and delivered to the vacuole for degradation nih.gov. This downregulation prevents excessive uptake of inositol (B14025) and is a crucial mechanism for cellular homeostasis.
In contrast, there is currently no direct experimental evidence demonstrating that the Itr2 protein undergoes ubiquitination or ubiquitin-dependent turnover. While it is a common regulatory mechanism for transporters, specific studies on Itr2 degradation pathways are lacking. This suggests a potential divergence in the post-translational regulatory control between the two myo-inositol transporters, aligning with their different transcriptional regulation, where ITR1 is repressed by inositol and ITR2 is expressed constitutively.
Influence of Environmental Factors on ITR2 Activity (beyond expression)
While the ITR2 gene is constitutively expressed, environmental conditions can still impact the activity and stability of the protein itself.
Research on the effects of oxidative stress has shown that the Itr2 protein exhibits notable stability. In S. cerevisiae cells adapted to hydrogen peroxide (H₂O₂), the cellular levels of a GFP-tagged Itr2 protein were not significantly altered. This is in contrast to its paralog, Itr1, whose turnover is affected by H₂O₂ adaptation. This finding suggests that Itr2-mediated transport activity may be robust and maintained during periods of oxidative stress.
Information regarding the direct impact of other environmental stressors, such as heat shock or osmotic stress, on the post-translational activity or stability of the Itr2 protein is not well-documented. The general cellular response to these stresses is complex, involving global changes in protein synthesis and degradation, but specific effects on Itr2 have not been detailed nih.govnih.govnih.gov.
Comparison of ITR2 and ITR1 Protein Stability and Turnover
The stability of a protein, often measured by its half-life, is a critical determinant of its cellular abundance and activity. Significant differences exist in the turnover rates of Itr1 and Itr2, reflecting their distinct physiological roles.
The Itr1 protein is known to be highly unstable, with a reported half-life of approximately 22.1 minutes. This rapid turnover allows the cell to quickly downregulate high-affinity inositol uptake in response to changing environmental or metabolic signals.
Conversely, data from a large-scale analysis of protein half-lives in yeast by Christiano et al. (2014) indicates that the Itr2 protein is significantly more stable nih.govyeastgenome.orgnih.gov. The study reported a half-life for Itr2 (YOL103W) of 8.8 hours (528 minutes) nih.gov. This pronounced stability is consistent with the constitutive expression of the ITR2 gene and suggests that Itr2 provides a constant, baseline level of myo-inositol transport, in contrast to the dynamically regulated, high-affinity transport provided by Itr1.
| Protein | Systematic Name | Reported Half-Life | Data Source |
|---|---|---|---|
| Itr1p | YBR290W | 22.1 minutes | SGD |
| Itr2p | YOL103W | 8.8 hours (528 minutes) | Christiano et al., 2014 |
Mentioned Compounds
| Compound Name |
|---|
| myo-inositol |
| Hydrogen peroxide (H₂O₂) |
Genetic Interactions and Functional Redundancy
Paralogy with ITR1 and Evolutionary Context
In S. cerevisiae, the genes ITR2 (Systematic Name: YOL103W) and ITR1 are paralogs. yeastgenome.org This paralogous relationship is a result of a whole genome duplication event that occurred in the evolutionary history of this yeast species. yeastgenome.org Itr1 is considered the high-affinity myo-inositol transporter, while Itr2 functions as a minor, low-affinity transporter. nih.gov
The expression of these two genes is regulated differently. The expression of ITR1 is repressed by the presence of inositol (B14025) and choline (B1196258) in the growth medium. nih.gov In contrast, ITR2 is expressed constitutively, meaning its expression level is relatively constant regardless of the extracellular concentrations of these precursors. nih.gov This differential regulation suggests distinct physiological roles, with Itr1 being the primary regulated transporter and Itr2 providing a baseline level of inositol transport.
Phenotypic Analysis of itr2 Single Mutants
Analysis of single mutants where the ITR2 gene is deleted (itr2Δ) reveals that the gene is non-essential for viability. yeastgenome.org The itr2 null mutant is viable, indicating that other mechanisms or transporters, primarily Itr1, can compensate for its absence under standard laboratory conditions. yeastgenome.orgyeastgenome.org
Phenotypic assays have shown that itr2 single mutants exhibit normal competitive fitness. However, they can display altered resistance to certain chemical compounds, showing both decreased and increased resistance depending on the substance. yeastgenome.org This suggests that while its primary role is in inositol transport, its absence can have broader, condition-dependent effects on cellular physiology.
Table 1: Phenotypic Summary of itr2Δ Single Mutant
| Phenotype Category | Observation | Reference |
|---|---|---|
| Viability | Viable | yeastgenome.orgyeastgenome.org |
| Competitive Fitness | Normal | yeastgenome.org |
Synthetic Genetic Interactions with itr1
The functional redundancy between ITR1 and ITR2 is clearly demonstrated through synthetic genetic interaction analysis. nih.gov While single null mutants of both itr1 and itr2 are viable, the simultaneous deletion of both genes (itr1Δ itr2Δ) results in a synthetic growth defect. yeastgenome.orgyeastgenome.org This indicates that although Itr2 is a minor transporter, it becomes crucial for inositol uptake and cell viability when the primary transporter, Itr1, is absent. This synthetic interaction underscores their overlapping, essential function in providing the cell with exogenous inositol, a critical precursor for the synthesis of phospholipids (B1166683) and signaling molecules. nih.govresearchgate.net
Table 2: Genetic Interaction between ITR1 and ITR2
| Genotype | Phenotype | Interaction Type | Reference |
|---|---|---|---|
| itr1Δ | Viable | - | yeastgenome.org |
| itr2Δ | Viable | - | yeastgenome.org |
Interaction with Other Genes Involved in Inositol and Phospholipid Metabolism
As a myo-inositol transporter, Itr2 is functionally linked to the broader network of genes involved in inositol and phospholipid metabolism. Inositol obtained via Itr1 and Itr2 is a crucial substrate for phosphatidylinositol (PI) synthase, encoded by the PIS1 gene. nih.gov PI is a precursor for a variety of essential molecules, including polyphosphoinositides and sphingolipids. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| myo-inositol |
| Choline |
| Phosphatidylinositol |
Protein Protein Interactions and Complex Formation
Identification of Direct and Indirect Interactors
The interactome of ITR2 has been mapped through various high-throughput and conventional experimental approaches, revealing a network of both physical and genetic interactors. These interactions provide insights into the cellular machinery that ITR2 is a part of and the pathways it influences.
Physical Interactions:
Physical interactions, which suggest direct binding or membership in a protein complex, have been identified primarily through large-scale proteomic studies. Techniques such as the yeast two-hybrid (Y2H) system and affinity capture-mass spectrometry have been instrumental in identifying proteins that associate with ITR2. nih.govnih.govspringernature.comthebiogrid.org The BioGRID database catalogs numerous physical interactors of ITR2, implicating it in various cellular functions beyond simple nutrient transport. yeastgenome.org
High-throughput mass spectrometric protein complex identification (HMS-PCI) has been a key technique in systematically identifying protein complexes in yeast. nih.gov This method involves tagging a "bait" protein and pulling it down from cell lysates to identify associated "prey" proteins by mass spectrometry. Such studies have contributed to our understanding of the protein complexes that ITR2 may be a part of. nih.govthebiogrid.orgnih.govthebiogrid.org
Genetic Interactions:
Genetic interactions occur when the combination of two mutations leads to an unexpected phenotype, suggesting a functional relationship between the genes. For ITR2, a significant number of genetic interactions have been identified through systematic screens, such as synthetic genetic array (SGA) analysis. These interactions can be categorized as negative (e.g., synthetic lethality, where the combination of two non-lethal mutations is lethal) or positive (e.g., synthetic rescue, where one mutation alleviates the phenotype of another).
The Saccharomyces Genome Database (SGD) provides a comprehensive list of genetic interactions for ITR2. yeastgenome.org For instance, the double mutant of itr2 and its paralog itr1 exhibits a synthetic growth defect, highlighting their redundant yet crucial roles in inositol (B14025) uptake. yeastgenome.org The numerous negative and positive genetic interactions connect ITR2 to a wide array of cellular processes, including vacuolar morphology, response to chemical stress, and chromosome organization. yeastgenome.orgplos.org
| Interactor | Interaction Type | Experimental System |
|---|---|---|
| ITR1 | Negative Genetic | Synthetic Growth Defect |
| Various | Physical | Affinity Capture-MS |
| Various | Physical | Two-Hybrid |
| Various | Negative Genetic | Synthetic Lethality |
| Various | Positive Genetic | Synthetic Rescue |
Computational Prediction of Interaction Networks
In addition to experimental identification, computational methods play a crucial role in predicting protein-protein interaction (PPI) networks. These in silico approaches leverage various data sources, including genomic context, protein structure, and sequence co-evolution, to infer potential interactions. While a specific, experimentally validated computational model of the ITR2 interaction network is not extensively documented in dedicated publications, the principles and tools for its prediction are well-established. biorxiv.orgnih.govfrontiersin.orgnih.gov
Prediction methods often rely on databases of known interactions, such as STRING, which integrates data from experimental studies, computational predictions, and text mining to generate a comprehensive interaction network with confidence scores for each interaction. These platforms can predict functional partners of ITR2 by considering factors like gene co-expression, co-occurrence in literature, and homology to interacting proteins in other organisms.
Machine learning algorithms are also employed to predict PPIs. These models are trained on datasets of known interacting and non-interacting protein pairs and use various features, such as amino acid sequence patterns and protein domain information, to predict the likelihood of an interaction. biorxiv.orgnih.gov Such approaches can be applied to predict novel interactors of ITR2, which can then be prioritized for experimental validation.
Functional Significance of ITR2 Protein Interactions
The network of interactions in which ITR2 participates is crucial for its proper function and for the coordination of inositol metabolism with other cellular activities. The functional significance of these interactions can be inferred from the roles of the interacting proteins and the phenotypic consequences of disrupting these interactions.
The genetic interaction between ITR2 and ITR1 underscores their overlapping function in myo-inositol transport, which is essential for viability under conditions of inositol starvation. yeastgenome.org The multitude of other genetic interactions suggests that ITR2's role extends beyond this primary function. For example, genetic interactions with genes involved in vacuolar protein sorting and membrane trafficking point to a role for ITR2 in maintaining the integrity and function of the vacuole and plasma membrane. yeastgenome.org
Interactions with proteins involved in cell wall organization and stress response suggest that ITR2 may play a role in maintaining cell integrity and responding to environmental challenges. This is supported by phenotypic data showing that itr2 mutants can have altered resistance to certain chemicals. yeastgenome.org The physical association of ITR2 with various protein complexes, as suggested by high-throughput studies, indicates that it may be part of larger cellular machines, where its activity could be regulated in response to cellular needs. nih.govnih.govthebiogrid.org The integration of ITR2 into these networks ensures that inositol uptake is coordinated with downstream processes that depend on inositol, such as lipid synthesis and signal transduction.
Comparative Biology and Evolutionary Aspects
Homologous Transporters in Other Fungal Species
The number of inositol (B14025) transporters varies among fungal species, reflecting their diverse lifestyles and metabolic needs. In the model yeast Saccharomyces cerevisiae, there are two myo-inositol transporters, Itr1 and Itr2 nih.gov. Itr1 is considered the major transporter, with its expression being repressed by the presence of inositol and choline (B1196258), while Itr2 is a minor, constitutively expressed transporter nih.gov. Similarly, the fission yeast Schizosaccharomyces pombe also possesses two myo-inositol transporters nih.gov.
In contrast to the limited number of inositol transporters in many yeasts, the pathogenic basidiomycete fungus Cryptococcus neoformans exhibits a significantly expanded repertoire. Genomes of C. neoformans and its sibling species, Cryptococcus deneoformans, contain at least 10 inositol transporter (ITR) gene homologs researchgate.net. This expansion of the ITR gene family is thought to be an adaptation to the inositol-rich environments it inhabits, such as the human central nervous system, and plays a crucial role in its virulence and sexual reproduction researchgate.net.
Phylogenetic analyses have shown that the inositol transporters from S. cerevisiae (Itr1 and Itr2) cluster with those from other hemiascomycetes. For many other ascomycetes, such as Candida albicans, Ashbya gossypii, Coccidioides immitis, and Neurospora crassa, only a single ITR gene is typically found. An exception within the fungal kingdom is the zygomycete Rhizopus oryzae, which has been found to possess three Itr paralogs.
Table 1: Number of Inositol Transporter (ITR) Homologs in Various Fungal Species
| Species | Phylum | Number of ITR Homologs |
|---|---|---|
| Saccharomyces cerevisiae | Ascomycota | 2 |
| Schizosaccharomyces pombe | Ascomycota | 2 |
| Cryptococcus neoformans | Basidiomycota | ≥10 |
| Candida albicans | Ascomycota | 1 |
| Ashbya gossypii | Ascomycota | 1 |
| Neurospora crassa | Ascomycota | 1 |
| Rhizopus oryzae | Zygomycota | 3 |
Divergence and Conservation within Inositol Transporter Families Across Eukaryotes
Across the eukaryotic domain, inositol transporters exhibit significant divergence in their transport mechanisms and evolutionary lineages. Eukaryotic inositol transporters can be broadly categorized into two major groups based on their coupling ion: sodium-coupled and proton-coupled symporters nih.gov.
Sodium-coupled inositol transporters (Na+/inositol cotransporters) are predominantly found in animals and belong to the Solute Carrier Families 5 and 6-like Superfamily nih.gov.
Proton-coupled inositol symporters (H+/inositol symporters) are characteristic of fungi and plants and are members of the Major Facilitator Superfamily (MFS) nih.gov. The S. cerevisiae Itr2 protein is a member of this group.
Phylogenetic analyses of inositol transporters from a wide range of eukaryotic organisms, including metazoa, fungi, and plants, reveal distinct evolutionary clusters. These analyses show a clear separation between the animal sodium-dependent transporters and the proton-coupled transporters of fungi and plants. This fundamental difference in the transport mechanism highlights an early divergence in the evolution of inositol uptake systems in these major eukaryotic lineages.
Within the proton-coupled transporters, further divergence is observed. For instance, in the plant Arabidopsis thaliana, the inositol transporter family (INT) includes members that are localized to different cellular compartments, such as the plasma membrane and the tonoplast (vacuolar membrane), indicating functional specialization within the same organism researchgate.net. This functional diversification within a single species underscores the complex roles of inositol in cellular metabolism and signaling. The conservation within each of these distinct eukaryotic clades suggests a strong selective pressure to maintain the specific mode of inositol transport best suited to the physiological context of the organism.
Evolutionary History of ITR Genes in Saccharomyces cerevisiae (Whole Genome Duplication)
The presence of two myo-inositol transporters in S. cerevisiae, Itr1 and Itr2, is a direct result of an ancient whole-genome duplication (WGD) event that occurred in the yeast lineage approximately 100 million years ago yeastgenome.org. This event led to the duplication of the entire genome, creating a tetraploid ancestor. In the subsequent evolutionary period, a massive loss of duplicated genes occurred, with the majority of gene pairs being reduced to a single copy nih.govresearchgate.net. It is estimated that around 85% of the duplicated genes were lost before the speciation event that separated S. cerevisiae from other related yeasts like Saccharomyces castellii nih.govresearchgate.net.
The ITR1 and ITR2 genes are a retained pair of paralogs, also known as ohnologs, that arose from this WGD. The persistence of both genes suggests that they were preserved by selective pressures, likely through a process of functional divergence. While both Itr1 and Itr2 transport myo-inositol, they exhibit different regulatory patterns. The expression of ITR1, the major transporter, is repressed by the presence of extracellular inositol and choline. In contrast, the expression of ITR2 is constitutive, meaning it is expressed at a relatively constant low level regardless of the extracellular inositol concentration nih.gov.
This differential regulation points towards a subfunctionalization or neofunctionalization event following the gene duplication. The constitutive expression of ITR2 may provide a basal level of inositol uptake, while the regulated expression of ITR1 allows for a more dynamic response to changes in nutrient availability. While the single deletion of either itr1 or itr2 is viable, the double deletion mutant (itr1Δ itr2Δ) exhibits a synthetic growth defect, indicating that while their functions are distinct, they share an essential role in inositol uptake yeastgenome.orgyeastgenome.org. The evolutionary trajectory of the ITR gene pair in S. cerevisiae serves as a clear example of how whole-genome duplication can provide the raw genetic material for the evolution of more complex regulatory networks and functional specialization.
Methodological Approaches for Itr2 Protein Research
Genetic Manipulation Techniques (e.g., Gene Disruption, Overexpression)
Genetic manipulation serves as a cornerstone for understanding the physiological role of ITR2. Key techniques include gene disruption and overexpression, which allow for the study of loss-of-function and gain-of-function phenotypes, respectively.
Gene Disruption: The targeted inactivation, or "knockout," of the ITR2 gene has been a fundamental approach. Early studies successfully created itr2 null mutants. nih.gov These experiments demonstrated that the itr2Δ single mutant is viable, indicating that ITR2 is not an essential protein under standard laboratory conditions. yeastgenome.org However, the power of this technique is further highlighted when combined with the disruption of its paralog, ITR1. While the itr1Δ single mutant is also viable, the itr1Δ itr2Δ double mutant exhibits a synthetic growth defect, revealing a functional redundancy and a crucial shared role in myo-inositol transport for yeast viability. yeastgenome.org These disruptions are typically achieved through homologous recombination, where a selectable marker cassette replaces the coding sequence of the target gene.
Overexpression: To study the effects of increased ITR2 levels, researchers employ overexpression strategies. This is often accomplished by placing the ITR2 coding sequence under the control of a strong, constitutive promoter, such as the ADH1 (Alcohol Dehydrogenase 1) promoter, on a high-copy number plasmid. nih.gov This leads to significantly elevated levels of the ITR2 protein, which can be useful for characterizing its transport kinetics, and observing any potential effects of increased myo-inositol transport on cellular physiology.
| Technique | Purpose | Key Finding for ITR2 |
| Gene Disruption | Assess loss-of-function phenotype | itr2Δ is viable; itr1Δ itr2Δ double mutant shows synthetic growth defect. |
| Overexpression | Assess gain-of-function phenotype | Allows for enhanced study of transporter activity and its cellular impact. |
Reporter Gene Fusion Assays (e.g., lacZ fusions)
To investigate the transcriptional regulation of the ITR2 gene, reporter gene fusion assays are employed. This technique involves fusing the promoter region (the upstream regulatory DNA sequence) of ITR2 to a reporter gene, such as E. coli lacZ, which encodes the enzyme β-galactosidase. nih.govnih.govnih.gov The activity of the reporter protein can be easily measured, providing a quantitative readout of the transcriptional activity of the ITR2 promoter under various cellular conditions.
Studies utilizing ITR2-lacZ fusions have been pivotal in understanding how the gene is expressed. By measuring β-galactosidase activity in cells grown in media with and without myo-inositol, researchers have determined that the expression of ITR2 is constitutive. nih.gov This is in stark contrast to its paralog, ITR1, whose expression is repressed by the presence of inositol (B14025) and choline (B1196258) in the growth medium. nih.gov This differential regulation, uncovered through reporter assays, points to distinct physiological roles for the two transporters. nih.gov
Fluorescence Microscopy and Protein Localization Studies (e.g., GFP-fusions)
Determining the subcellular location of a protein is crucial to understanding its function. For ITR2, fluorescence microscopy, particularly through the use of Green Fluorescent Protein (GFP) fusions, has been the primary tool. gcsu.eduunc.edu In this method, the coding sequence of GFP is fused to the coding sequence of ITR2, creating a chimeric gene that produces a fluorescent ITR2 protein.
The functionality of the fusion protein is first confirmed to ensure that the GFP tag does not interfere with the protein's transport activity. nih.gov Researchers then use fluorescence microscopy to visualize the location of the GFP signal within living yeast cells. Studies using an ITR2-GFP fusion protein have demonstrated that ITR2 is localized to the plasma membrane. nih.gov This finding is consistent with its role as a transporter responsible for bringing extracellular myo-inositol into the cell. The Saccharomyces Genome Database (SGD) and UniProt also list the plasma membrane as a primary location for ITR2. yeastgenome.orguniprot.org
| Method | Technique | Result for ITR2 |
| Protein Localization | GFP-Fusion and Fluorescence Microscopy | ITR2 is localized to the plasma membrane. |
Biochemical Assays for Transporter Activity
To directly measure the function of ITR2 as a myo-inositol transporter, biochemical assays are essential. The most common method is the uptake assay using radiolabeled substrate. nih.gov
In this type of assay, yeast cells (either wild-type, itr2Δ mutants, or strains overexpressing ITR2) are incubated with radiolabeled myo-inositol (e.g., [³H]myo-inositol) for a defined period. The reaction is then stopped, and the cells are rapidly washed to remove external radioactivity. The amount of radioactivity that has been transported into the cells is then quantified using a scintillation counter. By comparing the uptake rates between different strains, the specific contribution of ITR2 to myo-inositol transport can be calculated. These assays allow for the determination of key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), which characterize the affinity and capacity of the transporter. Initial characterization identified ITR2 as a lower-affinity transporter compared to ITR1. nih.govnih.gov
Another relevant method is the myo-inositol bioassay, which utilizes an auxotrophic strain of S. cerevisiae (typically an ino1Δ mutant) that cannot synthesize its own myo-inositol and is therefore dependent on external uptake for growth. nih.govfao.org The growth of this strain in a medium with a limited amount of a sample can be used to quantify the myo-inositol concentration in that sample, indirectly reflecting transporter activity. nih.gov
Proteomic and Interactomic Analyses
To understand how ITR2 functions within the broader cellular network, proteomic and interactomic approaches are used to identify proteins that physically or genetically interact with it.
Interactomic Approaches:
Yeast Two-Hybrid (Y2H): This is a genetic method used to discover protein-protein interactions. It can be used to screen a library of potential interaction partners against ITR2 as "bait."
Affinity Purification coupled with Mass Spectrometry (AP-MS): In this biochemical approach, a tagged version of ITR2 (e.g., ITR2-GFP or ITR2-TAP) is expressed in yeast. The ITR2 protein, along with any physically associated proteins, is purified from cell lysates using an antibody or reagent that recognizes the tag. The purified protein complexes are then analyzed by mass spectrometry to identify the interacting partners. uni-muenchen.denih.gov
Genetic Interactions: Large-scale genetic interaction screens, such as Synthetic Genetic Array (SGA) analysis, can identify genes that show a synthetic lethal or synthetic sick phenotype when mutated in combination with an itr2Δ mutation. The synthetic growth defect observed in the itr1Δ itr2Δ double mutant is a prime example of such a genetic interaction. yeastgenome.org
Data from these high-throughput methods are compiled in databases like BioGRID and the Saccharomyces Genome Database (SGD). These databases list numerous physical and genetic interactors for ITR2, providing a rich resource for generating hypotheses about its regulation and function.
Future Directions and Research Perspectives
Unraveling the Precise Regulatory Networks Governing ITR2 Function
Current research indicates that the expression of the two myo-inositol transporter genes in Saccharomyces cerevisiae, ITR1 and ITR2, are regulated differently. While the expression of ITR1 is repressed by the presence of inositol (B14025) and choline (B1196258), ITR2 appears to be expressed constitutively nih.gov. This differential regulation suggests distinct roles and control mechanisms for these two transporters. Future research should aim to dissect the intricate regulatory networks that govern ITR2 function. This includes identifying the specific transcription factors, signaling pathways, and environmental cues that modulate ITR2 expression and the activity of the ITR2 protein.
A key area of investigation will be to understand the upstream signaling cascades that lead to the constitutive expression of ITR2. While the transcriptional repressor Opi1 is known to regulate INO1 and ITR1 in response to inositol levels, its direct or indirect influence on ITR2 remains to be fully elucidated researchgate.netportlandpress.com. Advanced molecular techniques, such as chromatin immunoprecipitation sequencing (ChIP-seq) and yeast one-hybrid (Y1H) assays, could be employed to identify proteins that bind to the promoter region of the ITR2 gene. Furthermore, exploring the post-transcriptional and post-translational regulation of ITR2 will be crucial. This includes investigating the role of RNA-binding proteins in controlling ITR2 mRNA stability and turnover, as well as identifying any protein modifications, such as phosphorylation or ubiquitination, that may affect ITR2's localization, stability, and transport activity. Understanding these regulatory layers will provide a comprehensive picture of how the cell fine-tunes inositol uptake through ITR2 in response to varying physiological demands and environmental conditions.
High-Resolution Structural Determination of ITR2 Protein
A significant gap in our current understanding of ITR2 is the absence of a high-resolution three-dimensional structure. Determining the atomic structure of the ITR2 protein is a critical next step to unraveling its transport mechanism. Techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy are powerful methods for elucidating the structure of membrane proteins rcsb.orgnews-medical.net.
Furthermore, capturing the structure of ITR2 in different conformational states—for instance, in the absence of substrate, bound to inositol, and in an outward-facing or inward-facing conformation—would provide a dynamic view of the transport cycle. This would be instrumental in understanding how the protein undergoes conformational changes to move inositol across the plasma membrane. Ultimately, a detailed structural understanding of ITR2 will not only illuminate its own function but also provide a model for understanding other members of the sugar transporter superfamily to which it belongs yeastgenome.org.
Exploration of Unidentified Physiological Roles of ITR2
While ITR2 is known as a myo-inositol transporter, its full range of physiological roles, particularly under specific stress conditions or during different developmental stages of the yeast life cycle, remains to be fully explored. Myo-inositol is a precursor for a wide array of essential molecules, including inositol-containing lipids and inositol phosphates, which are involved in critical cellular processes such as signaling, membrane trafficking, and maintaining membrane identity nih.govnih.gov. Given the central role of inositol, it is plausible that ITR2-mediated transport is crucial for cellular functions beyond basic nutrient uptake.
Future research should focus on investigating the role of ITR2 under various physiological and stress conditions. For example, examining the phenotype of an itr2 deletion mutant under conditions of osmotic stress, oxidative stress, or nutrient limitation could reveal novel functions. It is also important to consider the interplay between ITR2 and its paralog, ITR1. While single null mutants of itr1 or itr2 are viable, a double mutant exhibits a synthetic growth defect, indicating some level of functional redundancy or compensation yeastgenome.org. Dissecting the specific conditions under which each transporter is critical will be key to understanding their individual contributions to yeast physiology.
Moreover, exploring the potential for ITR2 to transport other inositol isomers or related molecules could broaden our understanding of its substrate specificity and physiological relevance. The connection between inositol metabolism and various cellular pathways is extensive, and by extension, the role of inositol transporters like ITR2 could be more far-reaching than currently appreciated nih.govmdpi.com.
Application of Systems Biology Approaches to Inositol Transport Dynamics
To gain a holistic understanding of ITR2's role in the broader context of cellular metabolism and signaling, the application of systems biology approaches will be indispensable. These approaches, which integrate high-throughput data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to changes in inositol availability and transport.
By combining quantitative measurements of transcripts, proteins, and metabolites in wild-type and itr2 mutant strains under different inositol concentrations, it will be possible to construct detailed models of inositol transport dynamics and its impact on interconnected metabolic pathways. For instance, metabolomic profiling could reveal how alterations in ITR2-mediated inositol uptake affect the levels of various inositol-containing phospholipids (B1166683) and signaling molecules. Proteomic analyses could identify changes in the expression of other proteins involved in inositol metabolism and signaling in response to altered ITR2 function.
These large-scale datasets can be used to develop and refine computational models of inositol homeostasis in yeast. Such models would not only enhance our understanding of how ITR2 and other components of the inositol metabolic network interact to maintain cellular function but could also predict cellular behavior in response to genetic or environmental perturbations. The integration of experimental data with computational modeling will be a powerful strategy for unraveling the complex dynamics of inositol transport and its systemic effects on the cell.
Q & A
Basic Research Questions
Q. What is the primary functional role of ITR2 in S. cerevisiae, and how is this determined experimentally?
- Methodological Answer: ITR2 is a minor inositol transporter in S. cerevisiae, working alongside ITR1 to regulate inositol uptake. Its role is characterized via gene knockout studies, growth assays under inositol-limited conditions, and isotopic labeling (e.g., [³H]-inositol transport assays). For example, in itr1 itr2 double mutants, residual inositol uptake via alternative pathways (e.g., glycerophosphoinositol utilization) can be measured using kinetic studies and lipid incorporation assays .
- Key Data Source: SGD (Saccharomyces Genome Database) provides protein localization, interaction networks, and mutant phenotypes .
Q. What experimental approaches are used to study ITR2 expression and regulation under varying inositol conditions?
- Methodological Answer:
- Transcriptional Regulation: Use qRT-PCR or RNA-seq to quantify ITR2 mRNA levels in wild-type vs. regulatory mutants (e.g., opi1Δ) under inositol-replete vs. inositol-depleted conditions .
- Protein Localization: Fluorescence tagging (e.g., GFP-ITR2 fusion) combined with microscopy to assess plasma membrane localization under different metabolic states.
- Promoter Analysis: Identify upstream regulatory elements (e.g., UASINO) using chromatin immunoprecipitation (ChIP) for transcription factors like Ino2/Ino4 .
Q. How do researchers validate ITR2’s interaction partners in S. cerevisiae?
- Methodological Answer:
- Co-Immunoprecipitation (Co-IP): Tag ITR2 with an epitope (e.g., HA or Myc) and isolate complexes from lysates using affinity chromatography.
- Genetic Interaction Screens: Perform synthetic lethality assays with ITR2 deletion strains and libraries of gene knockouts to identify functional partners .
- Computational Predictions: Use tools like STRING or SGD to map interaction networks, followed by experimental validation .
Advanced Research Questions
Q. How does ITR2 contribute to inositol transporter redundancy, and how can conflicting data on its substrate specificity be resolved?
- Methodological Answer:
- Kinetic Competition Assays: Compare uptake rates of radiolabeled inositol analogs (e.g., [¹⁴C]-GroPIns) in itr1Δ, itr2Δ, and double mutants to distinguish transporter-specific activities .
- Structural Modeling: Predict ITR2’s substrate-binding pockets using homology modeling (e.g., based on ITR1’s structure) and validate via site-directed mutagenesis.
- Data Contradiction Resolution: Reconcile discrepancies (e.g., variable transport efficiency reports) by standardizing growth media composition and controlling for extracellular pH/osmolarity .
Q. What strategies are employed to investigate ITR2’s role in phospholipid biosynthesis regulation under stress conditions?
- Methodological Answer:
- Lipidomic Profiling: Use LC-MS/MS to quantify phosphatidylinositol (PI) and derived lipids in ITR2 knockout strains exposed to osmotic stress or nutrient limitation.
- Transcriptome-Phosphoproteome Integration: Couple RNA-seq with phosphoproteomics to identify downstream signaling pathways (e.g., TORC1) affected by ITR2-mediated inositol transport .
- Dynamic Flux Analysis: Apply [¹³C]-labeling to track inositol incorporation into PI pools over time in chemostat cultures .
Q. How can conflicting protein-protein interaction data for ITR2 in consolidated databases be addressed?
- Methodological Answer:
- Filtering Low-Confidence Interactions: Use iRefWeb to exclude interactions supported by only one study or low-throughput methods. Prioritize interactions with ≥2 PubMed-supported publications .
- Orthogonal Validation: Combine yeast two-hybrid data with affinity purification-mass spectrometry (AP-MS) and genetic interaction evidence .
- Context-Specific Analysis: Account for condition-specific interactions (e.g., stress vs. log-phase growth) by replicating experiments under defined parameters .
Q. What advanced computational tools are used to predict ITR2’s functional domains and evolutionary conservation?
- Methodological Answer:
- Domain Annotation: Use InterProScan to identify transmembrane domains (TMs) and regulatory motifs. Cross-reference with SGD’s Domains/Motifs page for structural predictions .
- Phylogenetic Analysis: Perform BLASTP-based ortholog searches across fungal species, followed by maximum-likelihood tree construction to infer evolutionary constraints .
- Machine Learning: Train models on residue conservation scores and co-evolving positions to predict critical residues for transport activity .
Data Analysis and Interpretation
Q. How should researchers handle discrepancies between transcript levels and protein abundance of ITR2 in omics datasets?
- Methodological Answer:
- Post-Translational Modification (PTM) Analysis: Use anti-ITR2 antibodies for Western blotting to detect degradation products or phosphorylated forms affecting stability.
- Ribosome Profiling: Compare ribosome-bound mRNA levels (translational efficiency) with total mRNA to assess regulation at the translation level .
- Meta-Analysis: Aggregate datasets from multiple studies (e.g., YeastMine) to identify consistent trends and outliers .
Q. What statistical frameworks are recommended for analyzing ITR2 mutant phenotypes in high-throughput screens?
- Methodological Answer:
- Z-Score Normalization: Calculate phenotype strength relative to plate/run controls in chemical genomics screens.
- False Discovery Rate (FDR) Control: Apply Benjamini-Hochberg correction to mitigate Type I errors in genome-wide interaction screens .
- Pathway Enrichment: Use GO term or KEGG pathway analysis tools to cluster ITR2-associated phenotypes (e.g., inositol metabolism defects) .
Tables for Key Experimental Parameters
| Experiment Type | Key Parameters | Validation Method | Reference |
|---|---|---|---|
| Inositol Transport Assay | [³H]-inositol concentration, pH 6.0 buffer | Scintillation counting | |
| Co-IP | Crosslinker (e.g., DSS), lysis buffer | Western blot/MS | |
| Lipidomic Profiling | LC-MS/MS gradient, ionization mode | Internal standards (e.g., PI-34) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
